Cas no 1806391-35-4 (1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one)

1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one
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- インチ: 1S/C10H9BrClFO2/c1-6(14)9(11)7-3-2-4-8(12)10(7)15-5-13/h2-4,9H,5H2,1H3
- InChIKey: SGLXYPGXEHZZGP-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC=C(C=1OCF)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- XLogP3: 3.5
- トポロジー分子極性表面積: 26.3
1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013022388-1g |
1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one |
1806391-35-4 | 97% | 1g |
1,445.30 USD | 2021-06-24 | |
Alichem | A013022388-500mg |
1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one |
1806391-35-4 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
Alichem | A013022388-250mg |
1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one |
1806391-35-4 | 97% | 250mg |
475.20 USD | 2021-06-24 |
1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one 関連文献
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1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-oneに関する追加情報
Recent Advances in the Study of 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one (CAS: 1806391-35-4)
The compound 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one (CAS: 1806391-35-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique halogenated aromatic structure, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential mechanisms of action, providing valuable insights for future drug development.
One of the key areas of research has been the optimization of synthetic routes for 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis involving the fluoromethylation of a chlorinated phenol derivative, followed by bromination and ketone formation. This method achieved a high yield (78%) and excellent purity, making it suitable for large-scale production. The study also highlighted the compound's stability under various physiological conditions, a critical factor for its potential use in vivo.
In terms of biological activity, recent investigations have revealed that 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one exhibits potent inhibitory effects against several protein kinases, including those involved in cancer cell proliferation. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated IC50 values in the nanomolar range against specific kinase targets, suggesting its potential as a lead compound for anticancer drug development. Additionally, molecular docking studies indicated strong binding interactions with the ATP-binding sites of these kinases, further supporting its mechanism of action.
Beyond its kinase inhibitory properties, this compound has also shown antimicrobial activity against drug-resistant bacterial strains. A recent preprint (2024) from a research group at the University of Cambridge described its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the halogenated aromatic ring and the ketone moiety play crucial roles in disrupting bacterial cell wall synthesis, offering a new avenue for combating antibiotic resistance.
Despite these promising findings, challenges remain in the clinical translation of 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism in animal models, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one (CAS: 1806391-35-4) represents a versatile scaffold with significant potential in both oncology and infectious disease therapeutics. Continued research into its structure-activity relationships, mechanism of action, and delivery optimization will be crucial for advancing this compound toward clinical applications. The recent progress in its synthesis and biological evaluation underscores its value as a promising candidate for future drug development efforts.
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